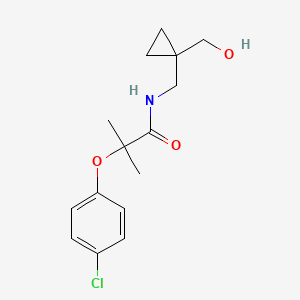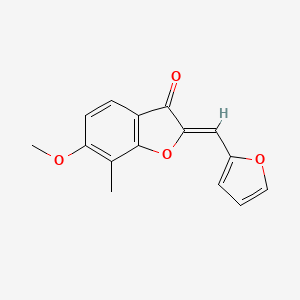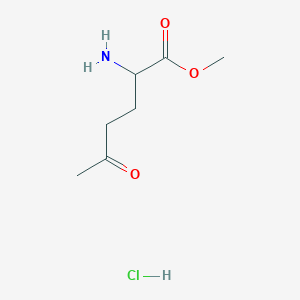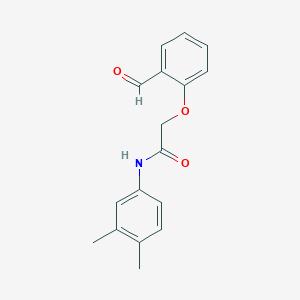
2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C15H20ClNO3 and its molecular weight is 297.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of valuable building blocks in organic synthesis .
Mode of Action
It’s worth noting that similar compounds have been utilized in catalytic protodeboronation of alkyl boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound may be involved in the protodeboronation of alkyl boronic esters, a crucial step in many organic synthesis processes .
Pharmacokinetics
Similar compounds have been studied for their fast adsorption and removal from aqueous solutions . The adsorption process involves kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration .
Result of Action
Similar compounds have shown to induce changes in plant growth, pigments, h2o2 content, and peroxidase activity (pod) when exposed to different concentrations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH value and ionic strength can affect the adsorption of similar compounds in aqueous solutions . Additionally, the compound’s impact on non-target aquatic plants has been studied, showing that these plants could recover once they received natural conditions .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-14(2,20-12-5-3-11(16)4-6-12)13(19)17-9-15(10-18)7-8-15/h3-6,18H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQXAGAHSXLAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CC1)CO)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2954897.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)
![N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2954906.png)
![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)


![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)
![8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2954918.png)
